Ethyl 4-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-{3-METHOXY-4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives
Preparation Methods
The synthesis of this compound typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles . The synthesis can be further refined using the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylcarbamoyl groups.
Common reagents used in these reactions include ethanolic HCl for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 4-{3-METHOXY-4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as a kinase inhibitor, affecting cell cycle regulation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives, such as ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE . These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C23H25N3O6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 4-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O6/c1-4-31-22(28)20-14(2)24-23(29)26-21(20)15-10-11-17(18(12-15)30-3)32-13-19(27)25-16-8-6-5-7-9-16/h5-12,21H,4,13H2,1-3H3,(H,25,27)(H2,24,26,29) |
InChI Key |
TYCPVSDREMVEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)OC)C |
Origin of Product |
United States |
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